![molecular formula C23H16N2O5 B2646372 (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one CAS No. 867135-98-6](/img/structure/B2646372.png)
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one
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Description
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic compound with a wide range of biological activities.
Scientific Research Applications
Chemical Synthesis and Transformations
The molecule is involved in the synthesis of partly hydrogenated quinolines, demonstrating the utility of furan derivatives in cycloadditions with various anhydrides and acryloyl chlorides. These reactions lead to the formation of complex epoxyisoindoloquinolines and quinolinecarboxylic acids through transformations like oxidation, esterification, and aromatization, showcasing the compound's role in creating novel chemical structures (Zubkov et al., 2010).
Antitumor Potential
In prostate cancer research, derivatives of quinolinyl acrylate, related to the molecule , have been synthesized and shown to effectively reduce tumor viability and impede cancer cell functions such as adhesion, migration, and invasion. These findings highlight the molecule's relevance in developing new anticancer strategies (Rodrigues et al., 2012).
Pro-drug Applications
Research on 5-substituted isoquinolin-1-ones reveals the potential of nitrofuran derivatives as bioreductively activated pro-drug systems. Such systems are designed to release therapeutic drugs selectively within hypoxic solid tumors, indicating the molecule's utility in targeted cancer therapy (Berry et al., 1997).
Novel Reaction Pathways
Studies on the interactions between furan-substituted tetrahydroquinolines and unsaturated acid derivatives demonstrate innovative routes to complex isoindoloquinoline alkaloids. These synthetic pathways, involving amide formation and intramolecular Diels–Alder reactions, underscore the molecule's importance in the discovery of new chemical reactions (Zubkov et al., 2009).
Material Science Applications
In material science, the molecule's derivatives find applications in creating novel acrylate polymers with antimicrobial properties and controlled drug release capabilities. Such materials are promising for various biomedical applications, highlighting the molecule's versatility beyond traditional chemical synthesis (Uma et al., 2021).
properties
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-1-methyl-6-nitro-4-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-24-19-11-9-16(25(28)29)14-18(19)21(15-6-3-2-4-7-15)22(23(24)27)20(26)12-10-17-8-5-13-30-17/h2-14H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQYZUACKSMWKH-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one |
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